molecular formula C10H20O4S2 B14153864 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane CAS No. 89141-21-9

1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane

Cat. No.: B14153864
CAS No.: 89141-21-9
M. Wt: 268.4 g/mol
InChI Key: LGJPORWHNSJRQX-UHFFFAOYSA-N
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Description

1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane is a chemical compound with the molecular formula C₁₀H₂₀O₄S₂ It is a cyclic compound containing both oxygen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane typically involves the cyclization of appropriate diols and dithiols under specific reaction conditions. One common method involves the reaction of 1,8-dihydroxy-3,6-dithiaoctane with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as alkoxides or thiolates are used in substitution reactions. The reactions are often carried out in polar aprotic solvents to enhance reactivity.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized as a stabilizer in polymer formulations and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane involves its ability to interact with metal ions and other molecular targets. The oxygen and sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane can be compared with other similar compounds, such as:

    1,4,7,10-Tetraoxa-13,16-dithiacyclooctadecane: Similar structure but with a different ring size.

    1,5,9,13-Tetraoxa-2,6-dithiacyclotetradecane: Contains a different arrangement of oxygen and sulfur atoms.

    1,4,7,10,13,16-Hexaoxa-2,5-dithiacyclooctadecane: Contains additional oxygen atoms in the ring structure.

The uniqueness of this compound lies in its specific ring size and the arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity.

Properties

CAS No.

89141-21-9

Molecular Formula

C10H20O4S2

Molecular Weight

268.4 g/mol

IUPAC Name

1,8,11,14-tetraoxa-4,5-dithiacyclohexadecane

InChI

InChI=1S/C10H20O4S2/c1-2-12-4-6-14-8-10-16-15-9-7-13-5-3-11-1/h1-10H2

InChI Key

LGJPORWHNSJRQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCSSCCOCCO1

Origin of Product

United States

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